Amlodipine Hydrochloride
Overview
Description
Amlodipine hydrochloride is a salt of Amlodipine --- a medication used to lower blood pressure and prevent chest pain.
Scientific Research Applications
Combination Therapy with Renin-Angiotensin System Blockers
Amlodipine is an effective and safe antihypertensive dihydropyridine calcium channel blocker, showing enhanced effectiveness when used in combination with other antihypertensive medications. This includes its use in fixed-dose combination products, although it is not likely to replace hydrochlorothiazide (Tejada, Fornoni, Lenz, & Materson, 2007).
Taste Masking in Fixed-Dose Combination Drugs
Amlodipine's bitterness can be efficiently masked by combining it with other antihypertensive drugs like valsartan, making it suitable for use in fixed-dose combination (FDC) drugs (Kojima, Nakamura, Haraguchi, Yoshida, Habara, Ikezaki, & Uchida, 2019).
Monotherapy for Hypertension
As a monotherapy for mild to moderate hypertension, amlodipine is more effective than hydrochlorothiazide and maintains electrolyte balance, which is significant for patient safety and comfort (Nwachukwu, Eze, Nwachukwu, Aneke, Agu, Azubike, Obika, & Okoye, 2017).
Anti-Oxidant and Anti-Inflammatory Mechanisms
Amlodipine improves endothelial dysfunction in diabetes through anti-oxidant and anti-inflammatory mechanisms, potentially making it beneficial for diabetic patients with hypertension (Toma, Stancu, Sanda, & Sima, 2011).
Metabolism in Human Liver Microsomes
Research into amlodipine's metabolism in human liver microsomes indicates that CYP3A4 plays a key role in the metabolic clearance of the drug in humans (Zhu, Wang, Li, Zhu, Du, Tang, & Chen, 2014).
Vascular Endothelial Function in Hypertensive Patients
Amlodipine, combined with diltiazem hydrochloride sustained release capsule, significantly improves vascular endothelial function in hypertensive patients, suggesting an enhanced therapeutic effect for patients with vascular complications (Liu Yi-lin, 2009).
Cognitive Functioning in Cocaine Dependence Treatment
Amlodipine's neuropharmacological properties, such as protecting against cerebral hypoperfusion and excitoxic cell death, were hypothesized to improve cognitive functioning in cocaine-dependent individuals, although no measurable benefit was observed (Turner, Larowe, Horner, Herron, & Malcolm, 2009).
Oxidative Stress Reduction in Stroke-Prone Rats
Amlodipine reduced oxidative stress in the brains of stroke-prone spontaneously hypertensive rats, indicating its potential protective effect against stroke-related damage (Hirooka, Kimura, Nozoe, Sagara, Ito, & Sunagawa, 2006).
Enzyme Immunoassay for Plasma Determination
An enzyme immunoassay for determining amlodipine in plasma has been developed, providing a sensitive, rapid, and accurate method for therapeutic drug monitoring (Matalka, El-Thaher, Saleem, Arafat, Jehanli, & Badwan, 2001).
Chiral Separation of Amlodipine Enantiomers
Capillary electrophoresis methods have been used for the enantiomeric separation of amlodipine, essential for obtaining optically pure S-amlodipine, which is more therapeutically active compared to its R-enantiomer (Hancu, Budău, Kántor, & Cârje, 2015).
Properties
CAS No. |
246852-07-3 |
---|---|
Molecular Formula |
C20H26Cl2N2O5 |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H |
InChI Key |
BSBOZVBRVBLCLO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl |
Appearance |
Solid powder |
246852-07-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amlodipine hydrochloride, Amlodipine HCl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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